6-Iodo-7-methoxyisoquinoline
Description
6-Iodo-7-methoxyisoquinoline (CAS: 244257-63-4) is a halogenated isoquinoline derivative with the molecular formula C₁₀H₈INO and a molecular weight of 285.08 g/mol . Key properties include:
- Density: 1.750±0.06 g/cm³ (predicted)
- Boiling Point: 375.2±27.0 °C (predicted)
- pKa: 5.11±0.10 (predicted), indicating moderate acidity .
- Storage: Stable at room temperature under dry, sealed conditions .
Synthesis: Prepared via refluxing a toluene solution of a precursor with amino acetaldehyde dimethyl acetal, using a Dean–Stark apparatus to remove water . Applications: Primarily used in research settings, with documented applications in medicinal chemistry and as a building block for heterocyclic compounds .
Properties
IUPAC Name |
6-iodo-7-methoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNBYMCAENDETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CN=CC2=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-7-methoxyisoquinoline typically involves the iodination of 7-methoxyisoquinoline. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-7-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding 7-methoxyisoquinoline.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: 6-Amino-7-methoxyisoquinoline or 6-Thio-7-methoxyisoquinoline.
Oxidation: 6-Iodo-7-oxoisoquinoline.
Reduction: 7-Methoxyisoquinoline.
Scientific Research Applications
6-Iodo-7-methoxyisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinoline derivatives.
Mechanism of Action
The mechanism of action of 6-Iodo-7-methoxyisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features
Key Observations :
- Halogen vs. Oxygenated Substituents: The iodo group in this compound enhances molecular weight and polarizability compared to methoxy or hydroxy substituents in analogs .
- N-Oxide vs. Aromatic Core: LA’s N-oxide group increases polarity and alters electronic properties, distinguishing it from fully aromatic isoquinolines .
Physicochemical Properties
Table 2: Physical Properties
Notes:
- *Predicted based on functional groups.
- The iodo substituent in this compound contributes to higher density and boiling point compared to non-halogenated analogs .
Spectral Data Comparison
Table 3: NMR Data Highlights
Key Insights :
- The singlet at δ 9.95 in this compound corresponds to the isoquinoline proton, distinct from ester or N-oxide analogs .
- LA’s ¹³C NMR shows deshielded C-1 (δC 138.9) due to N-oxide electronic effects .
Biological Activity
6-Iodo-7-methoxyisoquinoline is a synthetic compound characterized by its unique structure, which includes both an iodine atom and a methoxy group. This composition endows it with distinct chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of approximately 285.08 g/mol. The presence of iodine allows for various chemical reactions, including substitution, oxidation, and reduction, which are crucial for its application in drug development and organic synthesis.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Iodine can be replaced by nucleophiles (e.g., amines). | Sodium azide, thiourea |
| Oxidation | Methoxy group can be oxidized to a carbonyl group. | Potassium permanganate |
| Reduction | Iodine can be removed to yield 7-methoxyisoquinoline. | Hydrogen gas with palladium catalyst |
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial effects against various pathogens, making it a potential candidate for developing new antibiotics.
- Antiproliferative Effects : In vitro studies have shown that it exhibits antiproliferative activity in cancer cell lines, such as HeLa cervical cancer cells. This suggests its potential use in cancer therapy .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Halogen Bonding : The iodine atom enhances binding affinity to biological targets through halogen bonding.
- Lipophilicity : The methoxy group increases the compound's lipophilicity, facilitating better membrane permeability and bioavailability.
Case Studies
Several case studies have been conducted to explore the biological effects of this compound:
- Case Study 1 : A study on its antimicrobial efficacy demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential as a new antimicrobial agent.
- Case Study 2 : Research involving cancer cell lines revealed that treatment with this compound resulted in significant cell death compared to control groups, suggesting its utility in cancer treatment protocols.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison of Isoquinoline Derivatives
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Methoxyisoquinoline | Lacks iodine | More stable but less reactive |
| 6-Bromo-7-methoxyisoquinoline | Bromine instead of iodine | Different reactivity profile |
| 6-Iodo-7-hydroxyisoquinoline | Hydroxy group instead of methoxy | Potentially different biological activities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
